molecular formula C13H13F4NO4 B10894600 Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10894600
M. Wt: 323.24 g/mol
InChI Key: DQGNOYHTGZOAOU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves the reaction of 2-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through an acid-catalyzed condensation, forming the desired product . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application, but generally, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13F4NO4

Molecular Weight

323.24 g/mol

IUPAC Name

ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F4NO4/c1-2-22-11(20)12(21,13(15,16)17)7-10(19)18-9-6-4-3-5-8(9)14/h3-6,21H,2,7H2,1H3,(H,18,19)

InChI Key

DQGNOYHTGZOAOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)NC1=CC=CC=C1F)(C(F)(F)F)O

Origin of Product

United States

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